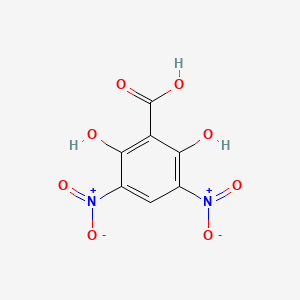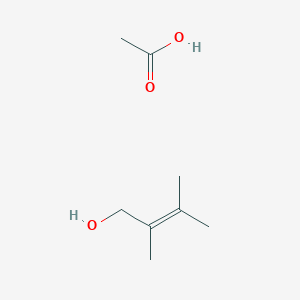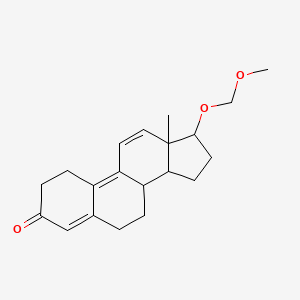
Benzoxazole, 2-(2-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoxazole, 2-(2-methoxyphenyl)-, is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety This compound is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzoxazole, 2-(2-methoxyphenyl)-, typically involves the condensation of 2-aminophenol with 2-methoxybenzaldehyde. This reaction can be catalyzed by various agents, including acids, bases, and metal catalysts. For instance, a common method involves using a Lewis acid catalyst such as zinc chloride in an organic solvent like ethanol .
Industrial Production Methods: Industrial production of Benzoxazole, 2-(2-methoxyphenyl)-, often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, leading to faster and more efficient synthesis compared to conventional heating methods .
Analyse Chemischer Reaktionen
Types of Reactions: Benzoxazole, 2-(2-methoxyphenyl)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst like titanium tetraisopropoxide.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of benzoxazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of halogenated benzoxazole derivatives
Wissenschaftliche Forschungsanwendungen
Benzoxazole, 2-(2-methoxyphenyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and optical brighteners.
Wirkmechanismus
The mechanism of action of Benzoxazole, 2-(2-methoxyphenyl)-, involves its interaction with various molecular targets. For instance, in its role as an antimicrobial agent, it targets bacterial enzymes and disrupts their function. In anticancer applications, it may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
2-(2-hydroxyphenyl)benzoxazole: Similar in structure but with a hydroxyl group instead of a methoxy group.
2-(4-methoxyphenyl)benzoxazole: Similar but with the methoxy group at the 4-position of the phenyl ring.
Uniqueness: Benzoxazole, 2-(2-methoxyphenyl)-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
13459-17-1 |
|---|---|
Molekularformel |
C14H11NO2 |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
2-(2-methoxyphenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C14H11NO2/c1-16-12-8-4-2-6-10(12)14-15-11-7-3-5-9-13(11)17-14/h2-9H,1H3 |
InChI-Schlüssel |
KWOXDLBKAWFYOJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=NC3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Hexanamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B14708581.png)











